3-(Diethylamino)oxetane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(diethylamino)oxetane-3-carboxylicacid is a compound that belongs to the oxetane family, which are four-membered cyclic ethers containing one oxygen atom. Oxetanes are known for their high energy and unique chemical properties, making them valuable in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 3-(diethylamino)oxetane-3-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of diethylamino-substituted carboxylic acids under acidic or basic conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
3-(diethylamino)oxetane-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxetane derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(diethylamino)oxetane-3-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with unique properties, such as high-energy materials and polymers
Wirkmechanismus
The mechanism of action of 3-(diethylamino)oxetane-3-carboxylicacid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-(diethylamino)oxetane-3-carboxylicacid can be compared with other oxetane derivatives such as oxetane-3-carboxylic acid and 3-hydroxyoxetane. These compounds share the oxetane ring structure but differ in their substituents, leading to variations in their chemical properties and applications. The unique diethylamino group in 3-(diethylamino)oxetane-3-carboxylicacid provides distinct reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C8H15NO3 |
---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
3-(diethylamino)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-3-9(4-2)8(7(10)11)5-12-6-8/h3-6H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
SHIWUSGEAPPUSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1(COC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.